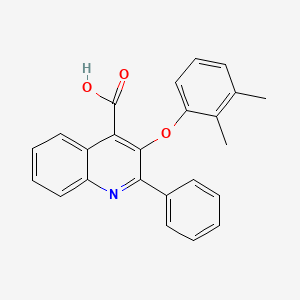

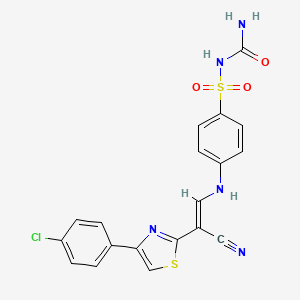

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

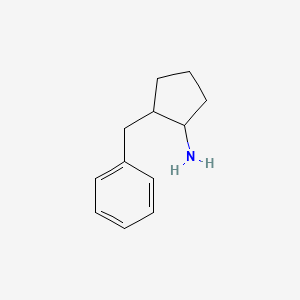

The compound “3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid” is a complex organic molecule. It likely contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve several steps including the formation of the quinoline ring, the introduction of the phenyl group, and the attachment of the carboxylic acid group . The 2,3-dimethylphenoxy group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the carboxylic acid group could make it susceptible to reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally . These properties can influence how the compound is handled, stored, and used .Applications De Recherche Scientifique

Reaction Mechanisms and Synthesis

Research into quinoline derivatives often focuses on their synthesis, exploring various reaction mechanisms to develop new compounds with potential applications in medicinal chemistry and materials science. For example, studies have investigated the reaction of amino-azirines with picramic acid to synthesize quinazoline and benzoxazole derivatives, showcasing the versatility of quinoline frameworks in synthetic organic chemistry (Villalgordo, Vincent, & Heimgartner, 1990).

Asymmetric Synthesis

Quinoline derivatives have been utilized in asymmetric synthesis, offering pathways to structurally diverse molecules with potential pharmacological activities. For instance, palladium-catalyzed decarboxylative cycloadditions have been developed to create dihydroquinolin-2-ones, a process that highlights the role of quinoline structures in facilitating stereoselective chemical reactions (Jin et al., 2018).

Organotin Chemistry

Quinoline carboxylic acids have been linked to the synthesis and characterization of organotin carboxylates, which are of interest for their structural complexity and potential applications in materials science and catalysis (Xiao et al., 2013).

Antimicrobial and Antitumor Activity

Certain quinoline derivatives have been studied for their antimicrobial and antitumor activities, suggesting the potential of these compounds in developing new therapeutic agents. For example, the synthesis and cytotoxic evaluation of 4-anilino-2-phenylquinoline derivatives have provided insights into their utility against various cancer cell lines (Zhao et al., 2005).

Luminescent Materials

Quinoline derivatives have been explored for their photophysical properties, contributing to the development of luminescent materials with potential applications in data security and sensor technology. The study of Ir(III) complexes with quinoline ligands has demonstrated tunable emissions and mechanoluminescence, highlighting the role of quinoline structures in advanced material science (Song et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2,3-dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-15-9-8-14-20(16(15)2)28-23-21(24(26)27)18-12-6-7-13-19(18)25-22(23)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXXNMXGVHGDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)

![2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B2844886.png)

![4-[4-(3-Chlorophenyl)piperazino]-6-[(isopropylsulfanyl)methyl]-2-phenylpyrimidine](/img/structure/B2844891.png)

![tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B2844893.png)

![N-(2-methoxy-5-methylphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844898.png)

![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)